3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 3-(Pyridin-2-yloxy)benzoyl chloride with azetidine in the presence of a base such as triethylamine.
Cyclization to Thiazolidine-2,4-dione: The azetidin-3-yl intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted pyridine or thiazolidine derivatives.
Scientific Research Applications
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Azetidinones: Compounds with a similar azetidine ring structure.
Pyridine Derivatives: Compounds containing the pyridine ring, known for various biological activities.
Uniqueness
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of the thiazolidine-2,4-dione core with the azetidin-3-yl and pyridin-2-yloxybenzoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16-11-26-18(24)21(16)13-9-20(10-13)17(23)12-4-3-5-14(8-12)25-15-6-1-2-7-19-15/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZYWQNLKBQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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